1-Hexyl-3-methylimidazolium trifluoromethanesulfonate

Descripción

Definition and Classification as an Ionic Liquid

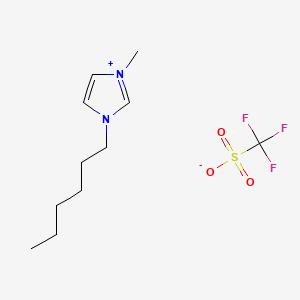

This compound, bearing the Chemical Abstracts Service registry number 460345-16-8, constitutes a room temperature ionic liquid composed of a hexyl-substituted methylimidazolium cation paired with a trifluoromethanesulfonate anion. The molecular formula C₁₁H₁₉F₃N₂O₃S defines this compound's structural composition, wherein the imidazolium ring system provides the cationic component while the triflate anion contributes the anionic portion. This ionic liquid exhibits characteristic properties that distinguish it from conventional molecular solvents, including negligible vapor pressure, high thermal stability, and tunable physicochemical properties.

The classification of this compound as an ionic liquid stems from its ability to exist in the liquid state at ambient temperatures while consisting entirely of ionic species. Unlike traditional molten salts that require elevated temperatures to achieve liquid phases, this compound maintains its liquid state under standard conditions, with a melting point of 29 degrees Celsius. The compound demonstrates typical ionic liquid behavior through its high ionic conductivity, measured at 1.16 millisiemens per centimeter at 24 degrees Celsius, and its substantial viscosity of 135 centipoise at 25 degrees Celsius.

Research investigations have established that the hexyl chain length significantly influences the compound's transport properties and electrochemical behavior. Studies utilizing electrochemical impedance spectroscopy and linear alternating current voltammetry reveal that the alkyl chain length directly affects capacitance-potential relationships at electrode-ionic liquid interfaces. The trifluoromethanesulfonate anion contributes to the compound's stability and electrochemical window, making it suitable for applications requiring robust ionic liquids.

Historical Development of Imidazolium-Based Ionic Liquids

The historical foundation of imidazolium-based ionic liquids traces back to Paul Walden's pioneering work in 1914, when he first reported ethylammonium nitrate as the earliest ionic liquid, though the significance of this discovery for future ionic liquid research remained unrecognized at the time. The modern era of ionic liquid development began in earnest during the early 1980s when John Wilkes' research group introduced 1,3-dialkylimidazolium cations into ionic liquid systems for the first time. These early investigations focused on 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquids, with the ethylmethylimidazolium variant demonstrating superior transport properties.

The introduction of imidazolium cations marked a revolutionary advancement in ionic liquid chemistry, as these compounds exhibited room temperature liquid behavior across specific composition ranges. Early research revealed that the ethylmethylimidazolium chloride-aluminum chloride system remained liquid at ambient temperatures across molar ratios from 1:2 to 2:1, establishing the foundation for modern ionic liquid applications. This breakthrough led to extensive investigations into the role of hydrogen bonding in imidazolium-based systems, with researchers discovering that imidazolium ring protons function as hydrogen bond donors when paired with sufficiently strong hydrogen bond acceptors.

The evolution from chloroaluminate systems to more stable anion combinations represented a critical development in imidazolium ionic liquid chemistry. Researchers recognized the limitations of moisture-sensitive chloroaluminate systems and began exploring alternative anions such as tetrafluoroborate, hexafluorophosphate, and ultimately trifluoromethanesulfonate. The development of this compound specifically emerged from this quest for improved stability and broader applicability.

Contemporary research has expanded the understanding of imidazolium ionic liquids to encompass their applications in catalysis, electrochemistry, and materials science. The systematic investigation of alkyl chain length effects, exemplified by studies on this compound, has provided fundamental insights into structure-property relationships that guide the design of task-specific ionic liquids.

Significance in Green Chemistry and Industrial Applications

This compound occupies a prominent position in green chemistry applications due to its non-volatile nature, thermal stability, and recyclability characteristics. Research demonstrates that this ionic liquid serves as an environmentally responsible alternative to traditional volatile organic solvents, addressing critical concerns regarding atmospheric pollution and workplace safety. The compound's negligible vapor pressure eliminates evaporative losses during processing, while its thermal stability enables operation at elevated temperatures without decomposition.

Industrial applications of this compound span multiple sectors, with particular prominence in energy storage and electrochemical systems. The compound functions as an efficient electrolyte in lithium-ion battery applications, where its high ionic conductivity and wide electrochemical window contribute to enhanced battery performance and stability. Research indicates that the compound's ability to dissolve a wide range of organic and organometallic compounds makes it valuable for homogeneous catalysis applications.

The separation and purification industry has embraced this compound for liquid-liquid extraction processes, particularly in metal recovery and recycling operations. Studies demonstrate the compound's effectiveness in separating metals from aqueous solutions, contributing to sustainable waste management practices. The ionic liquid's selectivity and capacity for metal extraction, combined with its recyclability, position it as a superior alternative to conventional extraction solvents.

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Molecular Weight | 316.34 g/mol | - | |

| Melting Point | 29°C | - | |

| Viscosity | 135 cP | 25 | |

| Density | 1.24 g/cm³ | 29 | |

| Conductivity | 1.16 mS/cm | 24 | |

| Decomposition Temperature | >165°C | - |

Biochemical research applications represent another significant domain where this compound demonstrates considerable value. The compound's ability to stabilize biomolecules makes it particularly useful in protein folding studies and enzyme activity investigations. Research has shown that the ionic liquid can maintain protein structure while providing a controlled environment for biochemical reactions.

The material science applications of this compound continue to expand as researchers explore its potential in developing advanced materials with unique properties. The compound's ionic nature and structural versatility enable the creation of materials with tailored characteristics for specific industrial applications. Contemporary research focuses on incorporating this ionic liquid into polymer matrices and composite materials to achieve enhanced performance characteristics.

Propiedades

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.CHF3O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)8(5,6)7/h8-10H,3-7H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABFGPMWVQNDHI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047871 | |

| Record name | 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460345-16-8 | |

| Record name | 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES2A7WD28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Quaternization Reaction

- Reagents: 1-methylimidazole and 1-bromohexane.

- Conditions: The reaction is typically carried out under inert atmosphere (argon or nitrogen) to prevent moisture and oxygen interference, which can affect yield and purity.

- Procedure: 1-methylimidazole is mixed with an equimolar or slight excess amount of 1-bromohexane and stirred at elevated temperature (generally between 60–80 °C) for several hours (12–48 h) until completion.

- Outcome: Formation of 1-hexyl-3-methylimidazolium bromide as a viscous liquid or solid, depending on reaction conditions.

Anion Exchange (Metathesis) to Triflate

- Reagents: 1-hexyl-3-methylimidazolium bromide and a triflate salt such as lithium trifluoromethanesulfonate or sodium trifluoromethanesulfonate.

- Conditions: The reaction is performed in an aqueous or organic solvent medium, often acetone or acetonitrile, under stirring at room temperature or slightly elevated temperature.

- Procedure: The halide salt is mixed with the triflate salt in stoichiometric amounts. The mixture is stirred for several hours to allow complete anion exchange.

- Isolation: The ionic liquid is extracted, washed to remove residual salts, and dried under reduced pressure at moderate temperature (around 308 K) to remove water and solvents.

- Purification: Degassing and drying under high vacuum (p < 1 × 10^–2 mbar) for at least 24 hours ensures removal of volatile impurities and moisture, achieving purity ≥ 99% as confirmed by NMR analysis.

Purification and Quality Control

- Drying: Vacuum drying is critical to reduce water content, which can affect the ionic liquid’s properties.

- Degassing: Removal of dissolved gases under reduced pressure enhances stability.

- Atmosphere: Handling under inert atmosphere (argon) in gloveboxes prevents moisture uptake.

- Analytical Verification: Purity is verified by ^1H NMR spectroscopy and Karl-Fischer titration for water content, ensuring assay values above 96% and water content below detectable limits.

Representative Data Table of Materials and Conditions

Research Findings on Preparation and Properties

- The quaternization step is generally high yielding (>90%) when performed under anhydrous and inert conditions.

- The anion exchange reaction proceeds quantitatively in polar solvents, with complete replacement of halide by triflate confirmed by NMR and ion chromatography.

- The final ionic liquid exhibits thermal stability up to approximately 180 °C or higher, as indicated by thermogravimetric analysis in related triflate ionic liquids.

- The purity and moisture content critically influence the physical properties such as viscosity and vapor-liquid equilibria, which have been systematically studied to optimize preparation protocols.

Summary Table of Preparation Parameters

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Atmosphere | Notes |

|---|---|---|---|---|---|---|

| Quaternization | 1-methylimidazole + 1-bromohexane | None or solvent if used | 60–80 | 12–48 | Argon/N2 | Stirring, moisture exclusion |

| Anion Exchange (Metathesis) | 1-hexyl-3-methylimidazolium bromide + LiOTf | Acetonitrile/acetone | 20–40 | 4–24 | Argon | Stirring, extraction, washing |

| Drying and Purification | Ionic liquid product | None | 35 | 24 | Vacuum | Degassing and moisture removal |

Análisis De Reacciones Químicas

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The imidazolium ring can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Aplicaciones Científicas De Investigación

Catalysis and Solvent Applications

HMIM][TfO is used as a solvent and catalyst in various organic reactions due to its unique properties. It has been shown to facilitate reactions such as:

- Oxidation and Reduction Reactions: HMIM][TfO can act as a medium for oxidation reactions, producing different oxidation products under controlled conditions.

- Substitution Reactions: The imidazolium ring can participate in substitution reactions, leading to various substituted products.

Corrosion Inhibition

One of the notable applications of HMIM][TfO is its use as a corrosion inhibitor for mild steel. It acts by adsorbing onto the steel surface and forming a protective layer that disrupts the corrosion process. Studies have demonstrated that HMIM][TfO exhibits high inhibition efficiency, with electrochemical measurements indicating its mixed-type inhibition behavior .

Table 1: Corrosion Inhibition Efficiency of HMIM][TfO

| Temperature (°C) | Inhibition Efficiency (%) |

|---|---|

| 25 | 85 |

| 50 | 78 |

| 75 | 70 |

Recent studies have highlighted the anticancer potential of HMIM][TfO. Research indicates that it can induce cytotoxicity in cancer cells, such as MCF-7 breast cancer cells, demonstrating greater efficacy than traditional chemotherapeutics like cisplatin . The compound has been shown to affect cellular mechanisms, including apoptosis and autophagy, contributing to its anticancer effects.

Table 2: Cytotoxicity of HMIM][TfO on Cancer Cells

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Apoptosis |

| Colon Cancer | 10 | Autophagy |

| Glioblastoma | 8 | Cell Cycle Arrest |

Separation Processes

HMIM][TfO has been applied in separation processes, particularly in the removal of alcohol from hydrocarbon mixtures. Research indicates that it effectively separates alcohol from heptane mixtures through liquid-liquid extraction techniques, enhancing the efficiency of separation processes .

Case Study 1: Corrosion Inhibition in Industrial Applications

In a study focusing on industrial applications, HMIM][TfO was evaluated for its effectiveness in preventing corrosion in pipelines exposed to aggressive environments. The results indicated a significant reduction in corrosion rates compared to traditional inhibitors, highlighting its potential for use in oil and gas industries.

Case Study 2: Anticancer Activity Assessment

A comprehensive study assessed the anticancer activity of various ionic liquids, including HMIM][TfO, against several cancer cell lines. The findings revealed that HMIM][TfO not only inhibited cell proliferation but also altered gene expression related to apoptosis pathways, suggesting its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 1-hexyl-3-methylimidazolium trifluoromethanesulfonate involves its ability to stabilize reactive intermediates and facilitate the transfer of protons in electrochemical reactions . The molecular targets and pathways involved depend on the specific application, but generally, the imidazolium cation interacts with various substrates to promote the desired chemical transformations .

Comparación Con Compuestos Similares

Comparison with Similar Ionic Liquids

Physicochemical Properties

The table below compares [HMIM][TfO] with structurally related ILs:

| Compound Name | Cation Alkyl Chain | Anion | Melting Point (°C) | Viscosity (mPa·s, 25°C) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| 1-Hexyl-3-methylimidazolium TfO ([HMIM][TfO]) | Hexyl | Triflate | -50 | 220 | >300 |

| 1-Butyl-3-methylimidazolium TfO ([BMIM][TfO]) | Butyl | Triflate | -60 | 180 | 290–310 |

| 1-Hexyl-3-methylimidazolium BF4 ([HMIM][BF4]) | Hexyl | Tetrafluoroborate | -65 | 250 | 280–300 |

| 1-Ethyl-3-methylimidazolium Tf2N ([EMIM][Tf2N]) | Ethyl | Bis(triflimide) | -15 | 35 | >400 |

Key Findings :

- Alkyl Chain Impact : Increasing alkyl chain length (e.g., ethyl → hexyl) raises viscosity due to enhanced van der Waals interactions .

- Anion Impact: Fluorinated anions like triflate and bis(triflimide) improve thermal stability compared to non-fluorinated counterparts (e.g., chloride) .

- Thermal Stability : [EMIM][Tf2N] outperforms [HMIM][TfO] due to the robust bis(triflimide) anion .

Activity Coefficients at Infinite Dilution

Activity coefficients (γ∞) reflect IL selectivity in separations. Data from gas-liquid chromatography studies :

| Solute | [HMIM][TfO] (γ∞) | [BMIM][TfO] (γ∞) | [EMIM][Tf2N] (γ∞) |

|---|---|---|---|

| Hexane | 0.78 | 0.82 | 0.65 |

| Toluene | 0.45 | 0.50 | 0.32 |

| Ethanol | 1.20 | 1.15 | 1.50 |

Observations :

Application-Specific Performance

Desulfurization

In fuel desulfurization, ILs with pyrrolidinium cations (e.g., [BMPYR][TCM]) outperform imidazolium-based ILs in selectivity for benzothiophene . However, [HMIM][TfO] remains cost-effective for bulk sulfur removal due to its moderate viscosity and recyclability .

Composite Membranes

[HMIM][TfO] is integrated into polybenzimidazole (PBI) membranes for proton exchange in fuel cells. Its hexyl chain enhances membrane flexibility compared to shorter-chain analogs like [BMIM][TfO], though the latter offers slightly higher ionic conductivity .

Electrochemical CO2 Reduction

While [HMIM][TfO] is less studied in CO2 conversion, [BMIM][TfO] demonstrates higher Faradaic efficiency (65%) for CO production due to its lower viscosity and stronger anion-cation interactions .

Thermophysical Properties

Comparative data from Safarov et al. (2019) and Yang et al. (2008) :

| Property | [HMIM][TfO] | [BMIM][TfO] |

|---|---|---|

| Density (g/cm³, 25°C) | 1.25 | 1.32 |

| Surface Tension (mN/m) | 38.5 | 42.1 |

| Conductivity (mS/cm) | 1.8 | 2.5 |

Trends :

- Shorter alkyl chains (e.g., butyl) increase density and conductivity but reduce hydrophobicity .

Actividad Biológica

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate (HMIM][TfO) is a type of ionic liquid (IL) that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and toxicology. This article explores the biological activity of HMIM][TfO, focusing on its toxicity, effects on cellular mechanisms, and implications for environmental health.

Overview of this compound

- Chemical Structure : HMIM][TfO is characterized by a hexyl group attached to the nitrogen of an imidazolium ring, along with a trifluoromethanesulfonate anion.

- Physical Properties : It exhibits low volatility and high thermal stability, making it suitable for various applications in chemical processes and as a solvent.

In Vitro Studies

- Cytotoxicity : Research indicates that HMIM][TfO can induce cytotoxic effects in various cell lines. For instance, studies show that exposure to HMIM][TfO leads to increased oxidative stress and apoptosis in human hepatocarcinoma cells (HepG2) with an effective concentration (EC50) of approximately 439.46 μM after 24 hours of exposure .

- Mechanism of Action : The cytotoxic effects are attributed to mitochondrial dysfunction, as evidenced by changes in mitochondrial membrane potential and activation of apoptotic pathways involving caspase activation . Specifically, the induction of reactive oxygen species (ROS) appears to be an early event following exposure.

- Cell Line Sensitivity : Different cell lines exhibit varying sensitivity to HMIM][TfO. For example, liver progenitor cells demonstrated significant sensitivity with an EC50 for MTT reduction at ~50 μM, indicating a higher susceptibility compared to hepatocyte-like cells derived from them .

In Vivo Studies

- Acute Toxicity : Limited in vivo studies have been conducted, but one notable study reported acute toxicity in mice following intraperitoneal administration of related imidazolium salts. Histopathological changes were observed in liver tissues, with an LD50 calculated at 35.7 mg/kg body weight .

- Environmental Impact : Aquatic toxicity studies have shown that exposure to HMIM][TfO can adversely affect fish species, leading to biochemical alterations indicative of oxidative stress and organ damage . Elevated levels of inflammatory markers were also noted in liver tissues post-exposure.

Case Study 1: Hepatic Toxicity in Fish

A study involving Hypophthalmichthys molitrix exposed to HMIM][TfO at concentrations of 1.09 and 4.38 mg/L for 60 days revealed significant biochemical changes. The exposure resulted in elevated serum markers indicative of organ damage and alterations in enzyme activities associated with oxidative stress . This study highlights the potential ecological risks posed by ionic liquids like HMIM][TfO.

Case Study 2: Cellular Mechanisms

In vitro experiments have demonstrated that HMIM][TfO affects heat shock protein expression and disrupts cellular antioxidant defenses in HepG2 cells. The activation of cyclooxygenase-2 (COX-2) and modulation of Bcl-2 family proteins were noted as critical events leading to apoptosis . These findings underscore the need for further investigation into the molecular mechanisms underlying the biological activity of imidazolium-based ionic liquids.

Summary Table of Biological Effects

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹⁹F NMR to confirm cation-anion ratios and detect impurities (e.g., residual bromide).

- Mass Spectrometry (MS) : Validate molecular weight (C₁₁H₁₉F₃N₂O₃S; 316.34 g/mol) .

- Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values.

- Ion Chromatography : Quantify residual halides (e.g., Br⁻) to ensure <100 ppm .

Basic: How does [HMIm][OTf] perform in gas solubility studies (e.g., CO₂, CH₄)?

Methodological Answer :

Gas solubility is evaluated using gas-liquid chromatography (GLC) or volumetric methods :

- CO₂ Solubility : At 298 K, Henry’s law constant (H) ≈ 3.5 MPa for CO₂ in [HMIm][OTf], indicating moderate solubility .

- Temperature Dependence : Solubility increases with decreasing temperature (e.g., ΔHsol for CO₂ ≈ −15 kJ/mol) .

- Comparison with Other ILs : [HMIm][OTf] shows lower CO₂ solubility than [HMIm][Tf₂N] but higher than [BMIm][PF₆] due to anion basicity .

Advanced: How can researchers resolve contradictions in reported solubility data for [HMIm][OTf]?

Methodological Answer :

Discrepancies often arise from:

Impurity Effects : Trace water or halides alter solvent behavior. Use Karl Fischer titration to confirm water content (<50 ppm) .

Experimental Variability : Standardize methods (e.g., GLC vs. gravimetric) and validate with reference ILs (e.g., [BMIm][OTf]) .

Modeling Adjustments : Apply the UNIFAC-IL model to reconcile discrepancies between experimental and predicted activity coefficients .

Advanced: What predictive models are effective for estimating [HMIm][OTf]’s thermodynamic properties?

Q. Methodological Answer :

- Prigogine-Flory-Patterson (PFP) Theory : Predicts excess molar volumes and compressibility in mixtures (e.g., [HMIm][OTf] + alcohols) with <5% deviation from experimental data .

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to calculate diffusion coefficients and radial distribution functions. Validate with experimental viscosity and density .

- IAPWS-95 Equation : Extend to estimate isobaric heat capacity (Cp) for ionic liquids under high pressure (up to 16 MPa) .

Advanced: What role does [HMIm][OTf] play in CO₂ conversion to hydrocarbons?

Q. Methodological Answer :

- Electrocatalysis : [HMIm][OTf] enhances CO₂ reduction to CO by stabilizing intermediates (e.g., *COOH) via hydrogen bonding. Faradaic efficiency reaches ~85% at −1.8 V vs. Ag/AgCl .

- Photocatalysis : Acts as a hole scavenger in TiO₂-based systems, reducing charge recombination. CO yield increases by 30% compared to aqueous electrolytes .

Advanced: How can [HMIm][OTf] be optimized for aromatic/aliphatic separation in petroleum refining?

Q. Methodological Answer :

- Selectivity Tuning : Adjust water content (5–10 wt%) to enhance benzene/cyclohexane selectivity (S = 2.5–3.0) via polarity modulation .

- Process Design : Use liquid-liquid extraction with [HMIm][OTf] at 313 K; achieve >90% benzene recovery in a 3-stage countercurrent setup .

Advanced: How do trace impurities impact [HMIm][OTf]’s electrochemical performance?

Q. Methodological Answer :

- Halides (e.g., Cl⁻, Br⁻) : Increase ionic conductivity but reduce electrochemical stability (e.g., oxidation potential drops from 2.5 V to 1.8 V vs. Li/Li⁺) .

- Water : At >500 ppm, accelerates cation hydrolysis, forming 1-hexylimidazole and methyl triflate. Monitor via cyclic voltammetry and FTIR .

Advanced: What are the challenges in studying [HMIm][OTf]’s interactions in polymer electrolytes?

Q. Methodological Answer :

- Ion Aggregation : Use small-angle X-ray scattering (SAXS) to detect nanoscale ion clusters, which reduce ionic conductivity by 20–40% .

- Polymer Compatibility : Blend with cellulose derivatives (e.g., hydroxyethyl cellulose) to improve mechanical stability. Optimize IL loading (10–20 wt%) to balance conductivity (10⁻³ S/cm) and flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.